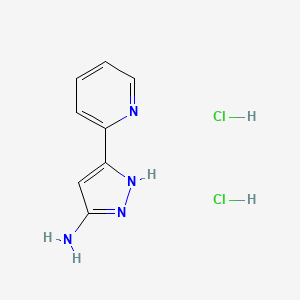
3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of the pyridin-2-yl group suggests potential for complexation with metals and involvement in various chemical reactions due to the nitrogen atoms' lone pairs. The dihydrochloride indicates the presence of two hydrochloric acid molecules associated with the compound, likely for increased solubility or stability in a solid state.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported in several studies. For instance, an improved synthesis of 3{5}-amino-5{3}-(pyrid-2-yl)-1H-pyrazole has been described, which allows for the compound to be produced on a multi-gram scale . This synthesis involves reactions with acid chloride and isothiocyanate electrophiles, leading to the formation of amide and thiourea products. The synthesis of other pyrazole derivatives, such as 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides, involves the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of pyrazole derivatives has been extensively studied using techniques such as single-crystal X-ray diffraction . For example, the structure of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined, revealing supramolecular characteristics like π–π stacking and hydrogen bonding . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Pyrazole derivatives participate in various chemical reactions. The reactivity can be influenced by the substituents on the pyrazole ring and the presence of functional groups. For instance, the reaction of pyrazole derivatives with aldehydes or ketones can lead to the formation of novel heterocyclic scaffolds . The electrophilic attack at the amino group or the pyrazole ring can lead to different products, depending on the nature of the electrophiles used . These reactions are important for the development of compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely depending on their molecular structure. For example, the phase behavior and fluorescent properties of a pyrazole derivative and its ZnCl2 complex were studied, showing that the complex exhibits a single crystal-to-crystal phase transition and aggregation-induced emission behavior . The optical properties, such as absorption and emission maxima, can also be influenced by the substituents on the pyrazole and pyridine moieties . These properties are essential for the potential application of these compounds in materials science and as biological probes.
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
The synthesis of pyranopyrimidine scaffolds is crucial in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been utilized for developing substituted pyranopyrimidine derivatives through one-pot multicomponent reactions. These catalysts' versatility and recyclability make them valuable for synthesizing lead molecules with potential medicinal applications (Parmar, Vala, & Patel, 2023).
Kinase Inhibition
The pyrazolo[3,4-b]pyridine scaffold, closely related to the structure , has been recognized for its versatility in kinase inhibition, a key area in drug discovery for cancer and other diseases. This scaffold binds effectively to kinases, showing potential in developing selective inhibitors for therapeutic applications (Wenglowsky, 2013).
Heterocyclic N-oxide Applications
The significance of heterocyclic N-oxides, including pyridine and indazole derivatives, in organic synthesis, catalysis, and drug development is well-documented. These compounds have shown a wide array of functionalities, highlighting their importance in designing catalysts and synthesizing compounds with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Spin Crossover in Iron(II) Complexes
Research on spin crossover (SCO) active complexes of iron(II) highlights the application of pyrazole-based ligands in synthesizing materials with tunable magnetic properties. These materials are significant for their potential applications in sensors, memory devices, and displays (Olguín & Brooker, 2011).
Synthesis of Anticancer Agents
Pyrazoline derivatives, structurally related to the compound , have been explored for their potential as anticancer agents. The synthesis strategies for these derivatives emphasize their importance in drug discovery, showcasing a wide range of medicinal properties and the possibility for further exploration in developing new drug candidates (Cherukupalli et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various targets, such as feii, coii, and niii ions . The role of these targets can vary widely, from catalytic activities to structural roles in proteins.
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in the targets’ function or structure . For instance, similar compounds have been found to interact with their targets through π–π stacking interactions and short C–H⋯N hydrogen bonds .
Biochemical Pathways
Compounds with similar structures have been found to affect various pathways, such as those involved in fluorescence and phosphorescence .
Pharmacokinetics
Similar compounds have been found to have diverse pharmacokinetic profiles . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic potential.
Result of Action
Similar compounds have been found to exhibit excitation-dependent fluorescence and phosphorescence under ambient conditions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Pyridin-2-yl)-1H-pyrazol-5-amine dihydrochloride. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall stability .
Propiedades
IUPAC Name |
5-pyridin-2-yl-1H-pyrazol-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4.2ClH/c9-8-5-7(11-12-8)6-3-1-2-4-10-6;;/h1-5H,(H3,9,11,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVMDFNLNXKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NN2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[2-(4-Methylphenoxy)ethyl]amino}carbonyl)benzoic acid](/img/structure/B2503984.png)


![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2503989.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2503992.png)

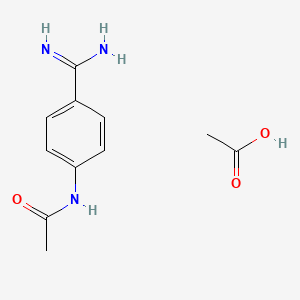
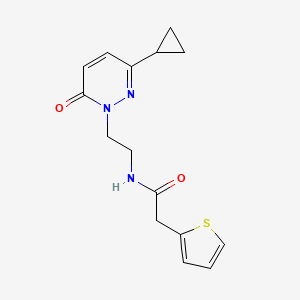
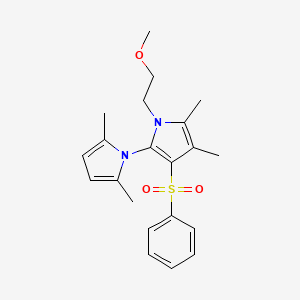
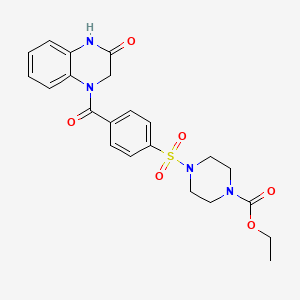
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2504002.png)
![2-(4-Chlorophenoxy)-2-methyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-YL]methyl}propanamide](/img/structure/B2504003.png)
![(E)-N-[(2S,3R)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2504004.png)
